molecular formula C20H28N4O2 B4046031 N-(2-nitro-5-piperazin-1-ylphenyl)adamantan-2-amine

N-(2-nitro-5-piperazin-1-ylphenyl)adamantan-2-amine

Cat. No.: B4046031
M. Wt: 356.5 g/mol
InChI Key: DAJNKNXHCNKLJK-UHFFFAOYSA-N
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Description

N-(2-nitro-5-piperazin-1-ylphenyl)adamantan-2-amine is a complex organic compound that features a unique structure combining an adamantane core with a nitro-substituted phenyl ring and a piperazine moiety

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its adamantane core provides rigidity and stability, making it useful in the design of new materials with specific mechanical properties.

    Biological Studies: The compound can be used as a probe to study the interactions of piperazine-containing molecules with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitro-5-piperazin-1-ylphenyl)adamantan-2-amine typically involves multi-step organic reactions. One common method is the Chan–Lam coupling reaction, which involves the reaction of adamantane-containing amines with arylboronic acids under copper(II) acetate catalysis . The reaction conditions usually include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper(II) acetate (20 mol%) at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitro-5-piperazin-1-ylphenyl)adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be involved in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides can be used.

    Coupling Reactions: Arylboronic acids and copper(II) acetate are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of N-(2-nitro-5-piperazin-1-ylphenyl)adamantan-2-amine is not fully understood. it is believed to interact with specific molecular targets through its nitro and piperazine groups. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitro-5-piperazin-1-ylphenyl)-N-(2-phenylethyl)amine
  • N-(2-nitro-5-piperazin-1-ylphenyl)-N-(pyridin-3-ylmethyl)amine

Uniqueness

N-(2-nitro-5-piperazin-1-ylphenyl)adamantan-2-amine is unique due to its combination of an adamantane core with a nitro-substituted phenyl ring and a piperazine moiety. This structure provides a balance of rigidity, electronic properties, and potential for functionalization, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-nitro-5-piperazin-1-ylphenyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c25-24(26)19-2-1-17(23-5-3-21-4-6-23)12-18(19)22-20-15-8-13-7-14(10-15)11-16(20)9-13/h1-2,12-16,20-22H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJNKNXHCNKLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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